molecular formula C9H20N2 B11731972 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine

Cat. No.: B11731972
M. Wt: 156.27 g/mol
InChI Key: PCYPQONGQXKVDI-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is an organic compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a dimethylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine typically involves the reaction of cyclopentane derivatives with aminomethyl and dimethylmethanamine groups. One common method includes the use of cyclopentyl bromide, which undergoes nucleophilic substitution with aminomethyl and dimethylmethanamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The dimethylmethanamine moiety may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

[3-[(dimethylamino)methyl]cyclopentyl]methanamine

InChI

InChI=1S/C9H20N2/c1-11(2)7-9-4-3-8(5-9)6-10/h8-9H,3-7,10H2,1-2H3

InChI Key

PCYPQONGQXKVDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCC(C1)CN

Origin of Product

United States

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